

# High-performance liquid chromatography (HPLC) method for quantifying Cefetamet Pivoxil

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## Compound of Interest

Compound Name: Cefetamet Pivoxil

Cat. No.: B193787

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## Application Note: HPLC Quantification of Cefetamet Pivoxil

### Introduction

**Cefetamet Pivoxil** is a third-generation oral cephalosporin antibiotic used in the treatment of various bacterial infections. Accurate and reliable quantification of **Cefetamet Pivoxil** in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy. This application note provides a detailed protocol for the quantification of **Cefetamet Pivoxil** using a reversed-phase HPLC (RP-HPLC) method.

### Data Presentation

The following table summarizes the chromatographic conditions from various published HPLC methods for the quantification of **Cefetamet Pivoxil**, providing a comprehensive overview for method development and selection.

Parameter	Method 1	Method 2[1]	Method 3[2]	Method 4[3]
Stationary Phase (Column)	C18	Nova-Pak C18	Waters C18 (250mm x 4.6mm, 5µm)	RP-C18 (150mm x 4.6mm, 5µm)
Mobile Phase	Acetonitrile:Water (80:20 v/v) [4][5]	Acetonitrile:Methanol:Water:Phosphate Buffer (360:95:500:45)	Methanol:Acetonitrile:0.01M Sodium Perchlorate (60:40)	Acetonitrile:Methanol:Phosphate Buffer pH 3.6 (50:20:30 v/v/v)
Flow Rate	0.5 mL/min[4]	Not Specified	1.0 mL/min[2]	0.8 mL/min[3]
Detection Wavelength	251 nm[4][5]	263 nm[1]	232 nm[2]	236 nm[3]
Injection Volume	20 µL[4]	Not Specified	20 µL[2]	Not Specified
Temperature	Ambient[4][5]	Not Specified	Not Specified	Not Specified
Linearity Range	10 - 50 µg/mL[4][5]	Not Specified	1 - 6 µg/mL[2]	5 - 25 µg/mL[3]
Retention Time	Not Specified	Not Specified	Not Specified	3.4 min[3]

## Experimental Protocol

This protocol is based on a validated RP-HPLC method for the quantification of **Cefetamet Pivoxil** in bulk and tablet dosage forms.[4][5]

### 1. Materials and Reagents

- **Cefetamet Pivoxil** reference standard
- **Cefetamet Pivoxil** tablets
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Methanol (HPLC grade)
- Sodium Perchlorate
- Phosphate Buffer
- 0.45 µm membrane filters

## 2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Data acquisition and processing software.
- Analytical balance
- Ultrasonic bath
- Volumetric flasks
- Pipettes

## 3. Preparation of Mobile Phase

- Method 1: Prepare a mixture of Acetonitrile and Water in the ratio of 80:20 (v/v).[\[4\]](#)[\[5\]](#)
- Method 3: Prepare a mobile phase consisting of Methanol, Acetonitrile, and 0.01M Sodium Perchlorate in a 60:40 ratio.[\[2\]](#)
- Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for 15 minutes before use.

## 4. Preparation of Standard Solutions

- Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of **Cefetamet Pivoxil** reference standard and transfer it to a 100 mL volumetric flask.[\[4\]](#) Dissolve in the mobile phase and make up the volume to the mark with the mobile phase.[\[4\]](#)

- Working Standard Solutions: From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 10, 20, 30, 40, 50 µg/mL) by appropriate dilution with the mobile phase.[4][5]

#### 5. Preparation of Sample Solutions (from Tablets)

- Weigh and finely powder twenty tablets.[4]
- Accurately weigh a quantity of the powder equivalent to 10 mg of **Cefetamet Pivoxil** and transfer it to a 100 mL volumetric flask.[4]
- Add about 70 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution of the drug.[4]
- Make up the volume to the mark with the mobile phase and mix well.[4]
- Filter the solution through a 0.45 µm membrane filter.[4]
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.[4]

#### 6. Chromatographic Analysis

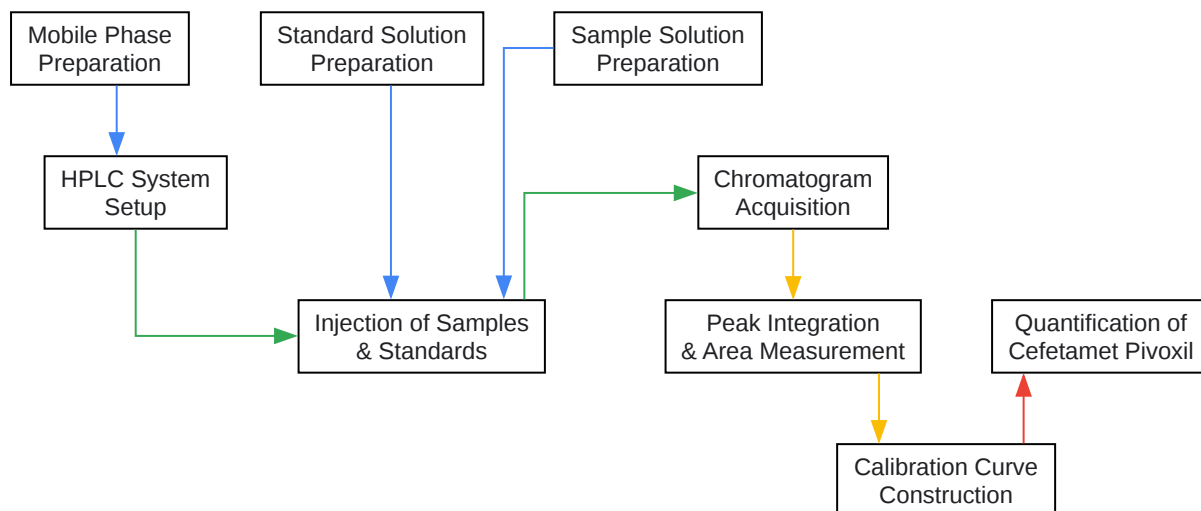
- Set the HPLC system parameters as per the selected method from the table above.
- Inject 20 µL of the blank (mobile phase), followed by the standard and sample solutions into the chromatograph.
- Record the chromatograms and the peak areas.

#### 7. Data Analysis

- Calibration Curve: Plot a graph of the peak area of the standard solutions versus their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient ( $r^2$ ). The  $r^2$  value should be close to 0.999.[4]
- Quantification: Calculate the concentration of **Cefetamet Pivoxil** in the sample solution using the regression equation derived from the calibration curve.

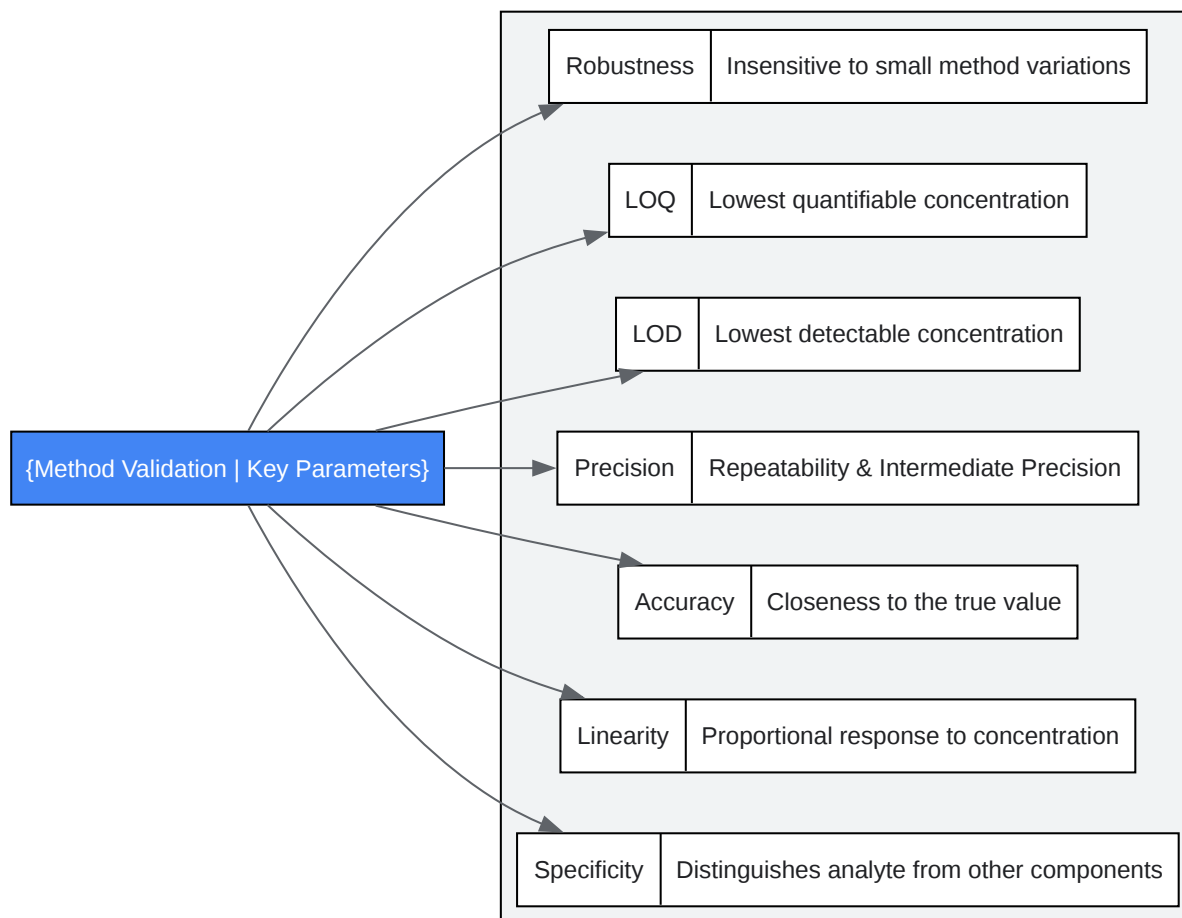
- Calculate the amount of **Cefetamet Pivoxil** per tablet.

## Visualizations



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Caption: Experimental workflow for HPLC quantification of **Cefetamet Pivoxil**.



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Caption: Key parameters for HPLC method validation.

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